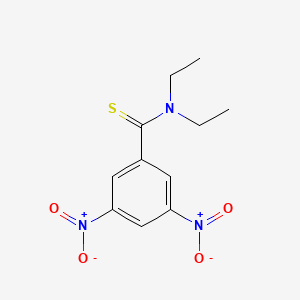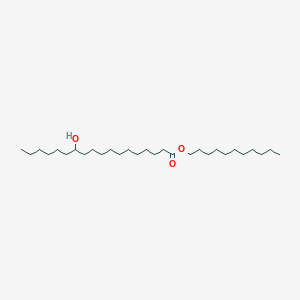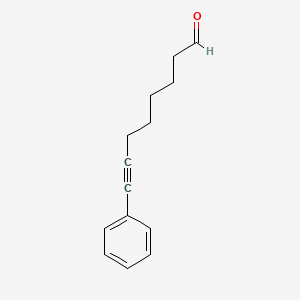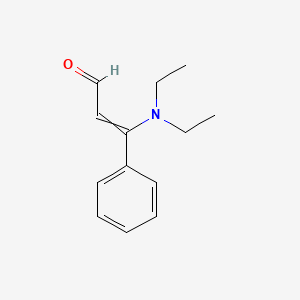![molecular formula C21H16ClN3 B14222841 Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]- CAS No. 831170-27-5](/img/structure/B14222841.png)
Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring fused with an imidazole ring, which is further substituted with a 4-chlorophenyl and a phenylmethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with pyridine-2-carboxaldehyde under acidic conditions to yield the desired product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial methods may employ greener solvents and catalysts to minimize environmental impact.
化学反应分析
Types of Reactions
Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学研究应用
Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
相似化合物的比较
Similar Compounds
Pyridine, 2-(2-chlorophenyl)-: Similar structure but lacks the imidazole ring.
Imidazole, 4-(4-chlorophenyl)-: Contains the imidazole ring but lacks the pyridine ring.
Benzylimidazole derivatives: Similar imidazole core with various substitutions.
Uniqueness
Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]- is unique due to its fused pyridine and imidazole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
属性
CAS 编号 |
831170-27-5 |
|---|---|
分子式 |
C21H16ClN3 |
分子量 |
345.8 g/mol |
IUPAC 名称 |
2-[1-benzyl-2-(4-chlorophenyl)imidazol-4-yl]pyridine |
InChI |
InChI=1S/C21H16ClN3/c22-18-11-9-17(10-12-18)21-24-20(19-8-4-5-13-23-19)15-25(21)14-16-6-2-1-3-7-16/h1-13,15H,14H2 |
InChI 键 |
KCVYRJJGTRHAQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)
![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)

![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)


![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)




![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)
